2-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(morpholin-4-yl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-1-(4-CHLOROBENZYL)-4-METHYL-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a benzothiazole moiety, a chlorobenzyl group, a morpholino group, and a pyrazolopyridine core, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-1-(4-CHLOROBENZYL)-4-METHYL-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole moiety, followed by the introduction of the chlorobenzyl group through nucleophilic substitution reactions. The pyrazolopyridine core can be synthesized via cyclization reactions, and the morpholino group is introduced through amination reactions. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or solvents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of the final product, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-1-(4-CHLOROBENZYL)-4-METHYL-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-1-(4-CHLOROBENZYL)-4-METHYL-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-morpholino-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
- 1-(4-Chlorobenzyl)-4-methyl-5-morpholino-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
- 2-(1,3-Benzothiazol-2-yl)-4-methyl-5-morpholino-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Uniqueness
The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YL)-1-(4-CHLOROBENZYL)-4-METHYL-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE lies in its combination of functional groups and heterocyclic structures, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H22ClN5O3S |
---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)methyl]-4-methyl-5-morpholin-4-ylpyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C25H22ClN5O3S/c1-16-23-20(14-22(32)30(16)28-10-12-34-13-11-28)29(15-17-6-8-18(26)9-7-17)31(24(23)33)25-27-19-4-2-3-5-21(19)35-25/h2-9,14H,10-13,15H2,1H3 |
InChI Key |
AIIMHHPWHXMQGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1N3CCOCC3)N(N(C2=O)C4=NC5=CC=CC=C5S4)CC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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